(3R,5S)-3-methyl-5-phenylmorpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R,5S)-3-methyl-5-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
CFYYZVBTTYROOE-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Design and Control in 3r,5s 3 Methyl 5 Phenylmorpholine Synthesis
Absolute and Relative Stereochemistry of the Morpholine (B109124) Ring System
The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. In (3R,5S)-3-methyl-5-phenylmorpholine, the ring is substituted at the C3 and C5 positions with a methyl and a phenyl group, respectively. The stereochemical designation (3R,5S) defines the absolute configuration at these two chiral centers. The 'R' at C3 indicates that, according to the Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise manner, while the 'S' at C5 signifies a counter-clockwise arrangement.
The relative stereochemistry between the two substituents is cis, meaning that both the methyl and phenyl groups are on the same face of the morpholine ring. This cis arrangement arises from the (3R,5S) configuration. In a chair-like conformation, which is the most stable for a six-membered ring, the substituents can occupy either axial or equatorial positions. For a cis-3,5-disubstituted morpholine, the thermodynamically most stable conformation will have both substituents in equatorial positions to minimize steric strain. This is a key consideration in the design of synthetic strategies, as the desired product is the one with this specific relative and absolute stereochemistry.
It is important to distinguish the (3R,5S) isomer from its other stereoisomers, such as its enantiomer (3S,5R)-3-methyl-5-phenylmorpholine, and its diastereomers, (3R,5R)-3-methyl-5-phenylmorpholine and (3S,5S)-3-methyl-5-phenylmorpholine, which would have a trans relative stereochemistry. The distinct biological properties of these different stereoisomers necessitate synthetic routes that can selectively produce the desired (3R,5S) isomer.
Strategies for Enantioselective and Diastereoselective Control
The synthesis of a molecule with two specific chiral centers like this compound requires precise control over both enantioselectivity (control of the absolute configuration, R/S) and diastereoselectivity (control of the relative configuration, cis/trans). Several powerful strategies have been developed in organic synthesis to achieve this level of control.
One of the most established methods for inducing chirality in a molecule is the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the synthetic intermediate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
For the synthesis of this compound, a plausible approach would involve attaching a chiral auxiliary to a precursor molecule. For instance, a chiral amino alcohol could be used as a starting material, where the chirality of the amino alcohol directs the formation of the new stereocenters. The auxiliary would then be cleaved in a later step to yield the target morpholine. The choice of the chiral auxiliary is crucial, as its steric and electronic properties will influence the facial selectivity of the bond-forming reactions that create the C3 and C5 stereocenters.
Table 1: Examples of Chiral Auxiliaries Potentially Applicable to Morpholine Synthesis
| Chiral Auxiliary | Type | Potential Application |
| Evans' Auxiliaries (Oxazolidinones) | Acylating Agent | Control of stereochemistry during alkylation or other C-C bond formations to set the C3 or C5 center. |
| (S)- or (R)-1-Phenylethylamine | Amine | Formation of a chiral imine intermediate to direct nucleophilic additions. |
| Chiral Amino Alcohols | Starting Material | Can serve as the backbone, with inherent chirality guiding the formation of the morpholine ring. |
In substrate-controlled synthesis, the existing stereochemistry in the starting material dictates the stereochemical outcome of subsequent reactions. This is a highly efficient strategy as it leverages the inherent chirality of readily available starting materials, often from the "chiral pool."
A potential route to this compound using this strategy could start from a chiral amino alcohol. For example, (R)-alaninol could serve as a precursor for the C3-methyl stereocenter. The synthesis would then involve the introduction of the phenyl group at the C5 position with the desired S configuration. This could be achieved through a variety of reactions, such as the opening of a chiral epoxide derived from styrene (B11656) oxide with the amino alcohol. The subsequent cyclization to form the morpholine ring would need to proceed in a way that preserves the existing stereochemistry and establishes the cis relationship between the substituents. The diastereoselectivity of the cyclization step is often controlled by thermodynamic factors, favoring the formation of the more stable cis isomer with equatorial substituents.
Catalyst-controlled stereoselection represents one of the most elegant and atom-economical approaches to asymmetric synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
For the synthesis of this compound, a catalytic asymmetric reaction could be employed to set one or both of the stereocenters. For instance, a catalytic asymmetric hydrogenation of a dehydromorpholine precursor could be used to establish the C3 and C5 stereocenters simultaneously. semanticscholar.orgnih.gov The choice of a chiral phosphine (B1218219) ligand in combination with a rhodium or ruthenium catalyst is critical for achieving high enantioselectivity and diastereoselectivity. semanticscholar.org The catalyst creates a chiral environment that forces the substrate to react from a specific face, leading to the desired stereoisomer.
Another powerful catalytic approach is the asymmetric transfer hydrogenation of a cyclic imine, which can be generated in situ from an aminoalkyne. semanticscholar.org This method has been successfully applied to the synthesis of 3-substituted morpholines with high enantiomeric excess. semanticscholar.org Adapting this for a 3,5-disubstituted system would require careful selection of the substrate and catalyst to control the stereochemistry at both centers.
Table 2: Potential Catalytic Systems for Asymmetric Morpholine Synthesis
| Catalyst System | Reaction Type | Potential Application |
| Rhodium-Chiral Diphosphine (e.g., BINAP, DuPhos) | Asymmetric Hydrogenation | Reduction of a C=C bond in a dehydromorpholine precursor to set C3 and C5 stereocenters. |
| Ruthenium-Chiral Diamine (e.g., Ts-DPEN) | Asymmetric Transfer Hydrogenation | Reduction of a cyclic imine intermediate to form a chiral amine center. |
| Chiral Brønsted Acid (e.g., CPA) | [4+2] Cycloaddition | Enantioselective formation of the morpholine ring from acyclic precursors. acs.org |
The development of new and more efficient chiral catalysts is an active area of research, and it is likely that future synthetic routes to this compound will increasingly rely on these powerful catalytic methods.
Advanced Organic Reactions and Functionalization of 3r,5s 3 Methyl 5 Phenylmorpholine and Its Derivatives
Functional Group Transformations on the Morpholine (B109124) Ring System
The morpholine ring of (3R,5S)-3-methyl-5-phenylmorpholine offers several sites for functional group transformations, primarily centered around the nitrogen and carbon atoms of the heterocyclic core.
The secondary amine within the morpholine ring is a key site for various transformations. Standard N-alkylation reactions can be employed to introduce a variety of substituents. google.com For instance, reaction with alkyl halides, such as methyl iodide, in the presence of a suitable base like potassium carbonate or in a solvent like dimethylformamide, can yield the corresponding N-alkylated derivatives. google.com Furthermore, N-acylation and N-sulfonylation can be achieved by reacting the parent morpholine with acyl chlorides or sulfonyl chlorides, respectively, typically in the presence of a non-nucleophilic base.
Oxidation of the morpholine ring can also lead to novel derivatives. The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). wisc.edu Enzymatic oxidation, for example by cytochrome P450, has been shown to hydroxylate the morpholine ring in related structures, suggesting that similar transformations could be possible for this compound. researchgate.netnih.gov In some cases, oxidative conditions can even lead to the cleavage of the morpholine ring, providing access to entirely different molecular scaffolds. google.com For instance, visible-light-mediated oxidative ring-opening of N-phenylmorpholine derivatives using oxygen as the terminal oxidant has been reported to cleave the C-C bond of the morpholine ring. google.com
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl morpholine |
| N-Acylation | Acyl chloride, Base | N-Acyl morpholine |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl morpholine |
| N-Oxidation | H2O2 or m-CPBA | Morpholine N-oxide |
| C-H Hydroxylation | Enzymatic (e.g., Cytochrome P450) | Hydroxylated morpholine |
| Oxidative Ring Cleavage | Visible light, O2 | Ring-opened derivatives |
Regioselective Introduction of Substituents
The regioselective introduction of substituents onto the morpholine ring, other than at the nitrogen atom, presents a significant synthetic challenge. However, modern synthetic methodologies offer potential solutions.
One powerful strategy for achieving regioselectivity is through directed metalation. The nitrogen atom of the morpholine ring can act as a directing group, facilitating the deprotonation of an adjacent C-H bond by a strong base, such as an organolithium reagent. This directed ortho-metalation (DoM) strategy can, in principle, be applied to the C2 and C6 positions of the morpholine ring, although the presence of the existing substituents will influence the regiochemical outcome. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. For instance, the aziridino group, a three-membered nitrogen heterocycle, has been shown to act as a directed metalation group, enabling functionalization of the adjacent aromatic ring. nih.gov A similar principle could be applied to the morpholine nitrogen.
Furthermore, regioselective C-H functionalization of heterocyclic systems using transition metal catalysis is a rapidly developing field. mdpi.comnih.gov These methods often employ a directing group to achieve high regioselectivity. For this compound, the nitrogen atom or a pre-installed functional group could potentially serve as a directing group to guide the introduction of new substituents at specific positions on the morpholine ring. Nickel-catalyzed chain-walking reactions have also emerged as a strategy for the functionalization of remote C-H bonds in alkyl chains, a concept that could potentially be adapted for the selective functionalization of the morpholine ring. nih.gov
| Strategy | Key Principle | Potential Site of Functionalization |
| Directed ortho-Metalation (DoM) | Nitrogen as a directing group for lithiation | C2 and C6 positions of the morpholine ring |
| Transition Metal-Catalyzed C-H Functionalization | Use of a directing group to guide the catalyst | Specific C-H bonds on the morpholine ring |
Reactions Involving the Phenyl Substituent (e.g., Aromatic Functionalization)
The phenyl group at the C5 position of the morpholine ring is amenable to a variety of electrophilic aromatic substitution reactions. The existing morpholine moiety will act as a directing group, influencing the position of the incoming substituent.
Classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on the phenyl ring. wikipedia.orgnih.govlibretexts.orgchemguide.co.uk The morpholine ring, being an N-alkyl-substituted amine, is generally considered an activating group and an ortho, para-director. Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions of the phenyl ring. nih.gov However, the steric bulk of the morpholine ring might favor substitution at the less hindered para position. For example, in the Friedel-Crafts acylation of toluene, where the methyl group is also an ortho, para-director, the major product is the para-substituted isomer due to steric hindrance at the ortho position. libretexts.orgchemguide.co.uk
Modern C-H functionalization techniques also provide powerful tools for the modification of the phenyl ring. Palladium-catalyzed meta-C-H functionalization of benzylic alcohol derivatives has been reported, offering a route to substitution patterns that are not easily accessible through classical electrophilic substitution. mdpi.comresearchgate.net By temporarily installing a directing group, it is possible to achieve arylation at the meta position of the phenyl ring. Additionally, directed ortho-metalation strategies can be employed, where a directing group on the phenyl ring itself would guide lithiation to the ortho position.
| Reaction | Reagents and Conditions | Expected Regioselectivity |
| Nitration | HNO3, H2SO4 | ortho, para |
| Halogenation | X2 (X = Cl, Br), Lewis Acid | ortho, para |
| Friedel-Crafts Alkylation | R-X, AlCl3 | ortho, para |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Primarily para |
| meta-C-H Arylation | Pd catalyst, Directing Group | meta |
Derivatization of the Methyl Group
The methyl group at the C3 position, being adjacent to the morpholine nitrogen, possesses a degree of reactivity that allows for its derivatization.
One approach to functionalizing the methyl group is through deprotonation followed by reaction with an electrophile. The protons on the methyl group are benzylic-like due to their proximity to the nitrogen atom and the phenyl ring on the other side of the heterocycle, making them susceptible to deprotonation by a strong base. For instance, lateral lithiation, which involves the deprotonation of a methyl group on an aromatic ring directed by a nearby functional group, is a well-established method. uwindsor.ca A similar strategy could be employed here, where a strong base like n-butyllithium or sec-butyllithium (B1581126) could deprotonate the methyl group, and the resulting carbanion could then react with a range of electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce new functional groups.
Radical-based C-H functionalization strategies are also highly applicable for the derivatization of the methyl group. wisc.edu These methods can selectively functionalize benzylic C-H bonds. For example, radical chlorination at a heterobenzylic C-H site has been reported, followed by diversification with various nucleophiles. wisc.edu This two-step sequence could be used to convert the methyl group into a chloromethyl group, which can then be displaced by a variety of nucleophiles to install different functionalities. The synthesis of analogues with extended alkyl chains at the C3 position, such as ethyl or propyl groups, has been demonstrated in similar morpholine systems, highlighting the feasibility of modifying this position. google.com
| Strategy | Key Principle | Potential Modifications |
| Deprotonation-Alkylation | Formation of a carbanion at the methyl group | Introduction of alkyl, hydroxyalkyl, or other functional groups |
| Radical C-H Functionalization | Selective halogenation of the methyl group | Conversion to -CH2X (X = Cl, Br) followed by nucleophilic substitution |
| Chain Extension | Iterative alkylation or cross-coupling reactions | Conversion of methyl to ethyl, propyl, or longer alkyl chains |
Applications of 3r,5s 3 Methyl 5 Phenylmorpholine As a Chiral Building Block in Complex Molecule Synthesis
Role in Peptidomimetic Design and Conformational Constraint
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov A common strategy involves replacing flexible peptide backbones with rigid scaffolds that can correctly orient the necessary amino acid side chains to interact with a biological target. researchgate.net
Heterocyclic scaffolds, including piperazine, lactam, and morpholine (B109124) derivatives, are considered "privileged scaffolds" for this purpose as they can serve as bioisosteres for amide bonds and constrain the geometry of the molecule. nih.gov By incorporating a rigid ring system, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
While no studies explicitly report the incorporation of (3R,5S)-3-methyl-5-phenylmorpholine into a peptidomimetic, its structure is well-suited for such a role.
Conformational Rigidity : The morpholine ring exists in a stable chair conformation, which would limit the conformational freedom of a larger molecule.
Defined Stereochemistry : The (3R,5S) configuration provides a fixed three-dimensional arrangement of the methyl and phenyl substituents, which could mimic the side chains of specific amino acids.
Synthetic Handle : The secondary amine provides a point for attachment to other parts of a peptide sequence or for further functionalization.
Therefore, this compound represents a potential, if currently unexploited, scaffold for the design of novel peptidomimetics.
Applications as Chiral Ligands and Catalysts in Asymmetric Synthesis
The most promising documented application area for chiral morpholines is in asymmetric catalysis. Chiral ligands are crucial for modifying the reactivity and selectivity of metal catalysts, enabling the preferential formation of one enantiomer of a product. nih.govyoutube.com
Organocatalysis uses small organic molecules to catalyze chemical reactions. While chiral amines are a major class of organocatalysts, a search of the scientific literature did not reveal specific studies where this compound itself was used as an organocatalyst.
Chiral morpholines are recognized as effective ligands in transition-metal-catalyzed reactions, particularly in asymmetric hydrogenation. rsc.orgnih.gov The nitrogen and oxygen atoms can act as bidentate or monodentate coordinating sites for a metal center. The rigid, chiral backbone of the morpholine then creates a chiral pocket around the metal, influencing the stereochemical outcome of the reaction.
This compound is a non-symmetrical molecule. Ligands derived from it could be used in various metal-catalyzed reactions. The secondary amine is readily functionalized, for example, by adding phosphine (B1218219) groups to create P,N-ligands, which are a highly successful class of ligands for reactions like palladium-catalyzed allylic substitution and rhodium-catalyzed hydrogenation. nih.gov
The table below outlines the potential applications of ligands derived from this compound, based on the established reactivity of other chiral morpholine and P,N-ligands.
| Potential Application | Metal Catalyst | Substrate Type | Product Type |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Alkenes, Ketones | Chiral Alkanes, Chiral Alcohols |
| Asymmetric Allylic Alkylation | Palladium (Pd) | Allylic Esters, Pronucleophiles | Chiral Alkenes |
| Asymmetric Hydrosilylation | Rhodium (Rh) | Ketones, Imines | Chiral Alcohols, Chiral Amines |
| Asymmetric Heck Reaction | Palladium (Pd) | Alkenes, Aryl Halides | Chiral Alkenyl-arenes |
This table is illustrative of potential applications based on the known reactivity of similar ligand classes and does not represent published experimental results for this specific compound.
Theoretical and Computational Investigations of 3r,5s 3 Methyl 5 Phenylmorpholine and Analogues
Mechanistic Studies of Morpholine (B109124) Ring Formation and Stereoselectivity
The formation of the morpholine ring, particularly with specific stereochemical outcomes, is a complex process that has been the subject of numerous research efforts. The synthesis of cis-3,5-disubstituted morpholines, structurally analogous to (3R,5S)-3-methyl-5-phenylmorpholine, has been achieved through various strategies, each with its own mechanistic implications.
One key approach involves the palladium-catalyzed carboamination reaction of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides. nih.gov This method has been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov The stereochemical outcome is dictated by the geometry of the transition state in the palladium-catalyzed cyclization step. Computational studies on similar palladium-catalyzed hydroamination reactions for the synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines have demonstrated that the cyclization proceeds with high diastereoselectivity.
Another strategy for the diastereoselective synthesis of cis-3,5-disubstituted morpholines involves the electrophile-induced ring closure of 2-(allyloxymethyl)aziridines. For instance, the reaction of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine in dichloromethane (B109758) yields cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. nih.gov The stereoselectivity of this reaction is controlled by the stereochemistry of the starting aziridine (B145994) and the concerted nature of the bromine-induced cyclization.
Furthermore, the synthesis of 2- and 3-substituted morpholine congeners has been reported via the ring opening of 2-tosyl-1,2-oxazetidine followed by base-catalyzed cyclization. acs.org The observed diastereoselectivities in these reactions are attributed to the avoidance of pseudo A1,3 strain between substituents on the forming morpholine ring in the transition state. acs.org
DFT (Density Functional Theory) calculations have been employed to investigate the transition states of ring-closure reactions for the formation of other oxygen-containing heterocycles. These studies reveal that the relative energies of different transition state conformations determine the final product distribution and stereochemistry. researchgate.net For instance, in the formation of O-heterocycles from epoxides, the spatial arrangement of the reacting groups in the transition state dictates whether a five- or eight-membered ring is formed. researchgate.net Similar principles would govern the stereoselective formation of the six-membered morpholine ring in this compound.
| Reaction Type | Key Features | Reference |
| Pd-catalyzed carboamination | Stereospecific cyclization of ethanolamine derivatives. | nih.gov |
| Electrophile-induced ring closure | Diastereoselective cyclization of aziridine derivatives. | nih.gov |
| Base-catalyzed cyclization | Ring opening of oxazetidines followed by cyclization, influenced by pseudo A1,3 strain. | acs.org |
Conformational Analysis of the Morpholine Ring and Substituents
The three-dimensional structure of the morpholine ring and the orientation of its substituents are crucial for its biological activity. The morpholine ring typically adopts a chair conformation, similar to cyclohexane. In the case of this compound, the substituents at the C3 and C5 positions can exist in either axial or equatorial orientations.
For cis-3,5-disubstituted morpholines, the most stable conformation is generally the one where the bulky substituents occupy equatorial positions to minimize steric strain. mdpi.com This would suggest that in this compound, both the methyl and phenyl groups would preferentially reside in equatorial positions.
However, computational studies on substituted morpholine systems have revealed more complex conformational preferences. For example, in certain N-tosylated 3-substituted morpholines, a conformational preference is imposed by the avoidance of pseudo A1,3 strain between the C3 substituent and the N-tosyl group. acs.org This can lead to conformations where a substituent might occupy an axial position to alleviate this specific strain. acs.org
High-field NMR spectroscopy and molecular mechanics calculations are powerful tools for studying the conformation of morpholine derivatives. nih.gov For instance, in a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which share some structural similarities with the target compound, it was found that the 6-membered heterocyclic ring prefers a half-chair conformation with the phenyl rings in a pseudo-equatorial orientation. nih.gov
The conformational analysis of complex cyclic systems like 3.3.3cyclophanes has been studied using variable temperature 1H NMR, revealing the energy barriers for ring inversion processes. researchgate.net Similar dynamic processes are expected to occur in substituted morpholines, influencing their average conformation and, consequently, their interaction with biological targets.
| Compound Type | Key Conformational Finding | Method | Reference |
| cis-3,5-disubstituted morpholines | Bulky groups prefer equatorial positions. | General Principle | mdpi.com |
| N-tosylated 3-substituted morpholines | Conformation influenced by avoidance of pseudo A1,3 strain. | Synthesis/Spectroscopy | acs.org |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinolines | Heterocyclic ring prefers a half-chair with pseudo-equatorial phenyl group. | NMR/Molecular Mechanics | nih.gov |
Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Enantioselectivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for understanding and predicting the reactivity, regioselectivity, and enantioselectivity of chemical reactions. For morpholine synthesis, DFT calculations can provide valuable insights into the reaction mechanisms and the factors that control the stereochemical outcome.
DFT studies on the ring-closure reactions to form O-heterocycles have been used to calculate the Gibbs free energies of transition states, thereby predicting the favored reaction pathway. researchgate.net These calculations can elucidate why a particular regio- or stereoisomer is formed preferentially. For instance, in the esterification of azacycloalkane quaternary salts, DFT studies revealed that the regioselectivity is governed by the transition state ring conformation rather than the ground state ring strain. rsc.org
In the context of enantioselective synthesis, DFT can be used to model the interaction between a substrate, a catalyst, and a reagent to understand the origin of stereocontrol. For the asymmetric ring-opening of aliphatic cyclic carbonates using morpholine as a nucleophile, DFT studies have shown a cooperative mechanism involving the catalyst and solvent that stabilizes the transition state for the enantioselective step. acs.org
DFT calculations have also been applied to study the ring-chain isomerism of semicarbazones, where the activation barrier for cyclization was calculated to be relatively low, explaining the feasibility of the reaction. mdpi.com Similar calculations for the cyclization step in the synthesis of this compound could help optimize reaction conditions.
Furthermore, DFT has been used to elucidate the regioselectivity in the ring-opening of cyclic amines, where transition state analysis correctly predicted the observed selectivity. nih.gov The preference for a particular pathway was attributed to the lower distortion energy required to reach the transition state. nih.gov
| Application of DFT | System Studied | Key Insight | Reference |
| Transition State Analysis | Ring-closure to O-heterocycles | Prediction of favored reaction pathway based on Gibbs free energies. | researchgate.net |
| Regioselectivity | Esterification of azacycloalkane salts | Transition state conformation determines regioselectivity. | rsc.org |
| Enantioselectivity | Asymmetric ring-opening of carbonates | Cooperative catalyst-solvent interactions stabilize the enantioselective transition state. | acs.org |
| Reaction Mechanism | Ring-opening of cyclic amines | Selectivity governed by lower distortion energy in the transition state. | nih.gov |
Molecular Modeling of Intermolecular Interactions in Catalysis and Synthesis
Molecular modeling encompasses a range of computational techniques used to simulate and study the interactions between molecules. In the context of the synthesis of this compound and its analogues, molecular modeling is invaluable for understanding the role of intermolecular forces in catalysis and for predicting the structure and properties of the final products.
Molecular modeling studies of morphine derivatives binding to the μ-opioid receptor have been used to design new compounds with improved properties. nih.gov These studies involve docking the ligand into the receptor's binding site and analyzing the intermolecular interactions, such as hydrogen bonds and van der Waals forces. Similar approaches could be used to model the interaction of this compound with its biological targets.
In the field of catalysis, molecular modeling can reveal the intricate details of how a catalyst interacts with the substrate to promote a specific reaction with high stereoselectivity. For phenyl- and benzhydrylpiperazine derivatives, molecular dynamics simulations have been used to study the stability of the ligand-enzyme complex, providing insights into their inhibitory activity. nih.gov
The design of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors has been guided by molecular docking and molecular dynamics simulations. mdpi.com These computational studies highlighted strong binding interactions and stability within the active site of the enzyme, which correlated with the experimentally observed anticancer activity. mdpi.com
| Modeling Technique | System Studied | Application | Reference |
| Molecular Docking & Dynamics | Morphine derivatives at μ-opioid receptor | Design of new ligands with improved selectivity. | nih.gov |
| Molecular Dynamics | Phenylpiperazine derivatives with MAO-B | Studying the stability of ligand-enzyme complexes. | nih.gov |
| Molecular Docking & Dynamics | Morpholine-substituted tetrahydroquinolines with mTOR | Guiding the design of enzyme inhibitors. | mdpi.com |
| Molecular Modeling | NBF derivatives at μ-opioid receptor | Understanding how substituent conformation affects biological activity. | rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (3R,5S)-3-methyl-5-phenylmorpholine with high enantiomeric purity?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., phosphine-based catalysts) or chiral auxiliaries (e.g., tartaric acid derivatives) can achieve high stereoselectivity. Post-synthetic purification via recrystallization or chiral HPLC is critical for enantiomeric excess (ee) validation. X-ray crystallography should confirm absolute configuration . For intermediates, monitor reaction progress using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Stereochemical confirmation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous stereochemical assignment .
- Purity assessment : High-resolution mass spectrometry (HRMS) and chiral-phase HPLC with UV/Vis detection .
- Structural validation : and NMR with comparison to computed spectra (e.g., using Gaussian or ORCA) .
Q. How can researchers resolve discrepancies in stereochemical assignments reported for morpholine derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental NMR coupling constants (-values) with density functional theory (DFT)-predicted values .
- Reanalyze crystallographic data (e.g., atomic displacement parameters in SC-XRD) to detect disorder or misassigned configurations .
- Use vibrational circular dichroism (VCD) for chiral centers in solution .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound formation in ring-closing reactions?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways .
- Characterize intermediates via in situ infrared (IR) spectroscopy or cryogenic trapping for NMR analysis .
Q. How can computational modeling predict the conformational stability of this compound in solution?
- Methodological Answer :
- Conduct molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess solvent effects on chair vs. twist-boat conformations .
- Calculate Boltzmann populations of conformers using free-energy perturbation (FEP) or metadynamics .
- Validate predictions via nuclear Overhauser effect (NOE) NMR experiments .
Q. What experimental strategies address contradictions in reported synthetic yields for morpholine derivatives?
- Methodological Answer :
- Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) frameworks .
- Quantify byproduct formation via LC-MS and propose mechanistic corrections (e.g., competing elimination pathways) .
- Replicate conditions from literature with rigorous exclusion of moisture/oxygen (Schlenk techniques) .
Q. How does the morpholine ring influence the pharmacokinetic properties of this compound in drug discovery?
- Methodological Answer :
- Assess metabolic stability via liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation .
- Measure logP (octanol-water partition coefficient) via shake-flask methods to correlate with computed descriptors (e.g., ClogP) .
- Evaluate solubility using dynamic light scattering (DLS) or nephelometry under physiological pH conditions .
Q. What are the best practices for stabilizing this compound against oxidative degradation?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring of degradation products .
- Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations and assess efficacy via Arrhenius plot extrapolation .
- Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation .
Q. How can derivatization of this compound expand its utility in chemical biology?
- Methodological Answer :
- Introduce bioorthogonal handles (e.g., azide or alkyne groups) via SN2 reactions at the morpholine nitrogen .
- Validate derivatization efficiency via NMR (if fluorinated tags are used) or MALDI-TOF MS .
- Apply click chemistry (CuAAC or SPAAC) to conjugate with fluorescent probes for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
